molecular formula C12H11NO3 B1395329 ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate CAS No. 59551-62-1

ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate

Cat. No.: B1395329
CAS No.: 59551-62-1
M. Wt: 217.22 g/mol
InChI Key: GHLQWWRVTBXSRX-KHPPLWFESA-N
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Description

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyano group, a hydroxyl group, and a phenyl group attached to a propenoate backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate typically involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid. This reaction yields a mixture of Z and E isomers, which can be separated and purified . Another method involves the esterification of (2Z)-3-bromopropenoic acid, which can be achieved using standard esterification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyano or hydroxyl groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate can be compared with similar compounds such as:

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different functional groups can lead to variations in their applications and effectiveness in specific contexts .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,14H,2H2,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQWWRVTBXSRX-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715619
Record name Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59551-62-1
Record name Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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